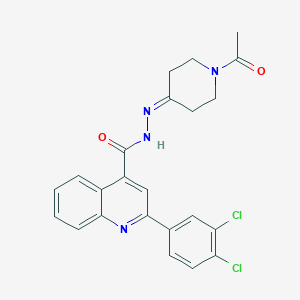![molecular formula C26H25FN2O8 B454053 ethyl 2-amino-4-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B454053.png)
ethyl 2-amino-4-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-4-[3-({5-fluoro-2-nitrophenoxy}methyl)-4-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, which is a significant structural motif in many biologically active molecules. The presence of multiple functional groups, including amino, nitro, and methoxy groups, contributes to its diverse chemical reactivity and potential biological activity.
Métodos De Preparación
The synthesis of ethyl 2-amino-4-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate can be achieved through a multi-step synthetic route. The process typically involves the following steps:
Formation of the chromene core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-hydroxyacetophenone and ethyl acetoacetate under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine source.
Attachment of the fluoronitrophenoxy group: This step involves the reaction of the chromene intermediate with 5-fluoro-2-nitrophenol in the presence of a suitable base to form the desired ether linkage.
Final esterification: The carboxylate group can be introduced through an esterification reaction using ethanol and an acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Análisis De Reacciones Químicas
Ethyl 2-amino-4-[3-({5-fluoro-2-nitrophenoxy}methyl)-4-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron in the presence of hydrochloric acid.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium hydride or lithium aluminum hydride.
Ester hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Its potential biological activity suggests it could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound may find use in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2-amino-4-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the chromene core can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Ethyl 2-amino-4-[3-({5-fluoro-2-nitrophenoxy}methyl)-4-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate can be compared with similar compounds such as:
Ethyl 2-amino-4-[3-({5-chloro-2-nitrophenoxy}methyl)-4-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate: This compound has a chloro group instead of a fluoro group, which can affect its reactivity and biological activity.
Ethyl 2-amino-4-[3-({5-bromo-2-nitrophenoxy}methyl)-4-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate:
Ethyl 2-amino-4-[3-({5-iodo-2-nitrophenoxy}methyl)-4-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate: The iodo group can enhance the compound’s reactivity in certain chemical reactions.
These comparisons highlight the unique features of ethyl 2-amino-4-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate and its potential advantages in various applications.
Propiedades
Fórmula molecular |
C26H25FN2O8 |
|---|---|
Peso molecular |
512.5g/mol |
Nombre IUPAC |
ethyl 2-amino-4-[3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate |
InChI |
InChI=1S/C26H25FN2O8/c1-3-35-26(31)24-22(23-18(30)5-4-6-20(23)37-25(24)28)14-7-10-19(34-2)15(11-14)13-36-21-12-16(27)8-9-17(21)29(32)33/h7-12,22H,3-6,13,28H2,1-2H3 |
Clave InChI |
GOQROLTYLOTOOB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC(=C(C=C3)OC)COC4=C(C=CC(=C4)F)[N+](=O)[O-])C(=O)CCC2)N |
SMILES canónico |
CCOC(=O)C1=C(OC2=C(C1C3=CC(=C(C=C3)OC)COC4=C(C=CC(=C4)F)[N+](=O)[O-])C(=O)CCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-bromo-4-methylphenyl)-N'-[2-chloro-5-(methylsulfanyl)benzoyl]thiourea](/img/structure/B453971.png)
![1-(4-methylphenyl)-1-propanone O-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}oxime](/img/structure/B453973.png)
![1-(2-{3-(4-BROMOPHENYL)-7-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(4-METHYLPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE](/img/structure/B453974.png)
![6-[(3-Chlorophenyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B453975.png)

![1-(4-isopropylphenyl)ethanone O-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}oxime](/img/structure/B453979.png)
![2-(4-ethoxyphenyl)-N'-[1-(5-ethyl-2-thienyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B453984.png)
![N-[4-(N-{[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2-furamide](/img/structure/B453985.png)
![2-(4-ethoxyphenyl)-N'-[1-(5-methyl-2-thienyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B453986.png)


![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B453990.png)
![3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B453991.png)
